Mebufotenin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mebufotenin succinate, also known as 5-methoxy-N,N-dimethyltryptamine succinate, is a psychedelic compound belonging to the tryptamine class. It is structurally related to other well-known tryptamines such as dimethyltryptamine and bufotenin. This compound is known for its psychoactive properties and has been used in various traditional and modern contexts for its hallucinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mebufotenin succinate typically involves the methylation of bufotenin. One common method includes the reaction of bufotenin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography and gas chromatography for the separation and purification of the compound. Capillary electrophoresis methods are also employed to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Mebufotenin succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the nitrogen atoms of the tryptamine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as quinones from oxidation and reduced tryptamines from reduction .
Scientific Research Applications
Mebufotenin succinate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neuropsychiatric disorders such as depression and anxiety.
Industry: It is used in the development of novel psychedelic formulations for clinical trials and therapeutic use
Mechanism of Action
Mebufotenin succinate exerts its effects primarily through its interaction with serotonin receptors. It acts as a non-selective agonist at various serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors. This interaction leads to altered neurotransmission and the induction of psychedelic experiences. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form active metabolites such as bufotenin .
Comparison with Similar Compounds
Mebufotenin succinate is often compared with other tryptamines such as:
Dimethyltryptamine (DMT): Known for its rapid onset and short duration of action.
Bufotenin: Similar in structure but differs in its hydroxylation pattern.
Psilocybin: A naturally occurring tryptamine found in certain mushrooms, known for its longer duration of action and different receptor binding profile.
This compound is unique in its specific receptor interactions and its potential for rapid onset and short duration of psychedelic effects, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
2568048-63-3 |
---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
butanedioic acid;2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O.C4H6O4/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;5-3(6)1-2-4(7)8/h4-5,8-9,14H,6-7H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
QGPJMYNZUUBWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)OC.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.